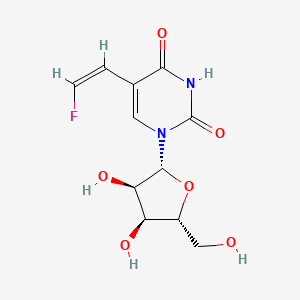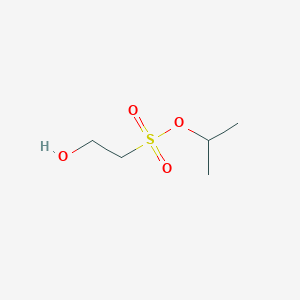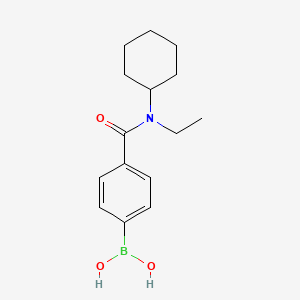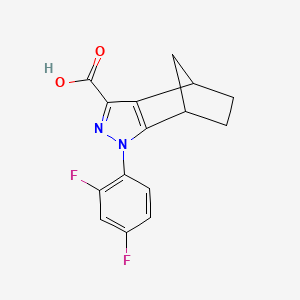
Dimethyl 1-oxo-1lambda~5~-pyridine-2,6-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2,6-pyridinedicarboxylate N-oxide is an organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, characterized by the presence of two ester groups at the 2 and 6 positions of the pyridine ring, and an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,6-pyridinedicarboxylate N-oxide can be synthesized through the oxidation of dimethyl 2,6-pyridinedicarboxylate. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is carried out in an appropriate solvent, such as acetic acid, at a specific temperature to ensure the formation of the N-oxide group.
Industrial Production Methods
In an industrial setting, the production of dimethyl 2,6-pyridinedicarboxylate N-oxide may involve a continuous flow process where the starting material, dimethyl 2,6-pyridinedicarboxylate, is fed into a reactor along with the oxidizing agent. The reaction conditions, including temperature, pressure, and solvent, are optimized to maximize yield and purity. The product is then purified through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,6-pyridinedicarboxylate N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent pyridine compound.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; solvents like acetic acid; temperatures around 50-70°C.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride; solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles like amines or alcohols; solvents like dichloromethane or toluene; temperatures ranging from room temperature to reflux conditions.
Major Products
Oxidation: More oxidized pyridine derivatives.
Reduction: Dimethyl 2,6-pyridinedicarboxylate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Dimethyl 2,6-pyridinedicarboxylate N-oxide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of dimethyl 2,6-pyridinedicarboxylate N-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the activity of enzymes that are involved in oxidative stress and inflammation pathways. Additionally, the ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl 2,6-pyridinedicarboxylate: Lacks the N-oxide group, making it less reactive in redox reactions.
2,6-Pyridinedicarboxylic acid: Contains carboxylic acid groups instead of ester groups, leading to different chemical properties and reactivity.
2,6-Pyridinedicarbonyl dichloride: Contains acyl chloride groups, making it highly reactive towards nucleophiles.
Uniqueness
Dimethyl 2,6-pyridinedicarboxylate N-oxide is unique due to the presence of the N-oxide group, which imparts distinct redox properties and reactivity. This makes it a valuable compound for studying oxidative processes and developing new chemical and biological applications.
Propriétés
Numéro CAS |
53388-99-1 |
|---|---|
Formule moléculaire |
C9H9NO5 |
Poids moléculaire |
211.17 g/mol |
Nom IUPAC |
dimethyl 1-oxidopyridin-1-ium-2,6-dicarboxylate |
InChI |
InChI=1S/C9H9NO5/c1-14-8(11)6-4-3-5-7(10(6)13)9(12)15-2/h3-5H,1-2H3 |
Clé InChI |
IJZLONIYSDJGGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=[N+](C(=CC=C1)C(=O)OC)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R)-5-methyl-3-[2-oxo-2-[[(1R)-1-phenylethyl]amino]ethyl]hexanoic acid](/img/structure/B13412074.png)












